3-Pyrrolidineacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

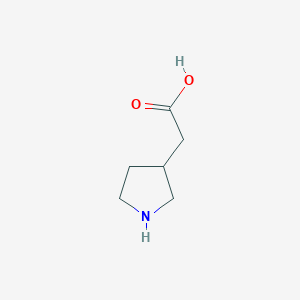

3-Pyrrolidineacetic acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.159. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Peptide Synthesis

3-Pyrrolidineacetic acid is utilized as a building block in peptide synthesis. The compound's Boc (tert-butoxycarbonyl) protection allows for the selective formation of peptide bonds while maintaining the integrity of the pyrrolidine ring. This reversible protection is crucial for synthesizing complex peptides with desired functionalities.

Peptidomimetics Design

The incorporation of this compound into peptidomimetic structures enhances their stability and binding affinity to biological targets. The rigid structure of the pyrrolidine ring contributes to specific conformations that improve biological activity, making it a valuable component in drug design.

Neuroprotection Studies

Research has shown that derivatives of this compound exhibit neuroprotective properties. For instance, certain derivatives have been found to protect neuronal cells from excitotoxicity induced by glutamate, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Opioid Receptor Modulation

Studies indicate that this compound can act as a kappa-opioid receptor antagonist. This property may provide therapeutic benefits in managing mood disorders and pain-related conditions, highlighting its relevance in psychiatric treatments .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes. For example, certain derivatives have shown significant inhibitory effects against glycosidases and aldose reductase enzymes, which are important targets in diabetes treatment .

Case Study 1: Peptide Synthesis

A study demonstrated the successful application of this compound in synthesizing a peptide that exhibited enhanced binding to a specific receptor compared to non-modified counterparts. The controlled removal of the Boc group facilitated the formation of biologically active structures critical for therapeutic efficacy.

Case Study 2: Neuroprotection

In another research project, derivatives of this compound were evaluated for their neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. The findings indicated that these compounds significantly reduced cell death and oxidative stress, showcasing their potential in treating neurodegenerative diseases .

Propiedades

IUPAC Name |

2-pyrrolidin-3-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUENRUZPZZFMCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.